tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

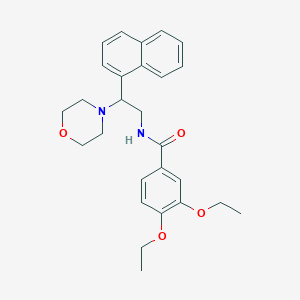

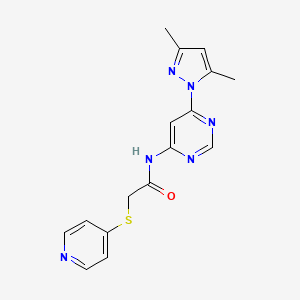

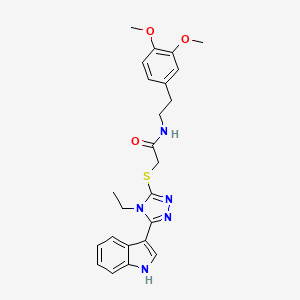

Tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate, also known as BOF-5, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is widely used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound has been explored for its utility in synthesizing antibacterial agents. For instance, its derivative, tert-butyl moiety, was evaluated in a study on fluoro-naphthyridines, which showed significant in vitro and in vivo antibacterial activities (Bouzard et al., 1992).

Manufacturing of Lymphocyte Function-Associated Antigen 1 Inhibitor

It has been used in the practical and scalable synthesis of lymphocyte function-associated antigen 1 inhibitors. The compound played a role as an intermediate in this process, demonstrating its importance in pharmaceutical manufacturing (Li et al., 2012).

Synthesis of Chiral Pyrrolidines

The compound has been crucial in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are significant in the development of various pharmaceuticals. This highlights its role in enhancing molecular diversity in drug development (Chung et al., 2005).

Application in Antilipidemic Agents

A derivative of tert-butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate was synthesized and evaluated as a potential antilipidemic agent. This study showcases its potential in the development of drugs targeting cholesterol and triglyceride levels (Ohno et al., 1999).

Crystal Structure and Synthesis

Its crystal structure has been analyzed, contributing to a better understanding of its physical and chemical properties, essential for its application in various scientific fields (Naveen et al., 2007).

Synthesis of Tyk2 Inhibitors

The compound was involved in the synthesis of novel macrocyclic Tyk2 inhibitors, indicating its role in the development of new therapeutic agents for treating diseases like cancer (Sasaki et al., 2020).

In Vitro Metabolism Studies

Its derivatives were used in in vitro metabolism studies, such as investigating the metabolism of a novel dipeptidyl peptidase-4 inhibitor, which is crucial for understanding the pharmacokinetics of drugs (Yoo et al., 2008).

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

properties

IUPAC Name |

tert-butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-7-10(14)13(4,5)9-15/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWCFWSOYYBLDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(C)(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)

![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)

![(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B2357795.png)